4-amino-N-(4-chlorophenyl)benzenesulfonamide chemical properties
4-amino-N-(4-chlorophenyl)benzenesulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Executive Summary
4-amino-N-(4-chlorophenyl)benzenesulfonamide is a member of the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry and drug development. Historically, sulfonamides were among the first broad-spectrum antibacterial agents, and their derivatives continue to be explored for a wide range of therapeutic applications. This guide provides a comprehensive overview of the core chemical and physical properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, offering a technical resource for researchers engaged in chemical synthesis, drug discovery, and analytical development. We will delve into its structural attributes, physicochemical parameters, a robust synthesis protocol, analytical methodologies for purity and identity confirmation, and its potential biological mechanisms of action based on its structural class.
Chemical Identity and Structure
The structural foundation of this molecule consists of a central benzenesulfonamide core. An amino group is substituted at the para-position (C4) of the benzene ring, and the sulfonamide nitrogen is substituted with a 4-chlorophenyl group. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.
Nomenclature and Identifiers
Proper identification is critical for regulatory and research documentation. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | [1][2] |
| CAS Number | 16803-92-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1][4][5] |
| InChI Key | RBJGYDGKXTYSSL-UHFFFAOYSA-N | [1][4][6] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | [1][7] |
| Synonyms | Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- | [1][4] |
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary
The key physical and chemical properties are presented below. The moderate lipophilicity (logP) and poor aqueous solubility are characteristic of many sulfonamide derivatives and present key challenges for formulation development.
| Property | Value | Source |
| Molecular Weight | 282.75 g/mol | [1][6] |
| Physical Form | Solid | [4][8] |
| Melting Point | ~194.8 °C (467.9 K) | [6] |
| logP (Octanol-Water) | 2.723 | [6] |
| Water Solubility (log₁₀ws) | -3.30 | [6] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Expert Insight: The predicted water solubility is low, which is a direct consequence of the two aromatic rings and the chlorine atom imparting significant hydrophobicity.[9] This often necessitates the use of co-solvents or specialized formulation strategies for in-vitro and in-vivo studies. The molecule's ability to act as both a hydrogen bond donor (from the aniline and sulfonamide N-H groups) and acceptor (from the sulfonyl oxygens and nitrogen atoms) allows for specific interactions with biological targets.[9]
Synthesis and Purification
The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide follows a classical and robust pathway common for sulfonamide drugs, beginning from acetanilide. The strategy involves protecting the highly reactive aniline group via acetylation, performing the key sulfonyl chloride formation, coupling it with 4-chloroaniline, and finally, deprotecting to yield the target molecule.
Visualized Synthesis Workflow
The following diagram illustrates the multi-step synthesis process.
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[10]
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath.
-
Reaction: Carefully add chlorosulfonic acid (4-5 molar equivalents) to the flask.
-
Addition: Slowly add dry acetanilide (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10-15 °C.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a white solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of the Protected Intermediate
-
Setup: Dissolve the 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as acetone or pyridine.
-
Addition: Add 4-chloroaniline (1.1 molar equivalents) to the solution. If not using pyridine as the solvent, add pyridine (1.2 molar equivalents) to act as a base to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Workup: Pour the reaction mixture into a larger volume of dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.
-
Isolation: Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 3: Hydrolysis to 4-amino-N-(4-chlorophenyl)benzenesulfonamide
-
Setup: Suspend the protected intermediate from Step 2 in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.
-
Neutralization: Cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until precipitation of the final product is complete (typically pH 7-8).
-
Isolation & Purification: Filter the resulting solid, wash extensively with water to remove salts, and dry. The final product can be purified by recrystallization from an appropriate solvent system like ethanol/water.
Analytical Methodologies
Confirming the purity and identity of the synthesized compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Visualized Analytical Workflow
Caption: Standard workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol provides a robust starting point for method development.[11]
-
Instrumentation: HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.
-
Column: YMC-Triart C8 or equivalent C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (Re-equilibration)
-
Trustworthiness Check: A self-validating system for this protocol involves running a blank (diluent only) to identify system peaks, followed by the sample injection. The peak corresponding to the main compound should be symmetrical, and its area percentage should be calculated to determine purity. For identity confirmation, the retention time should be compared against a qualified reference standard.
Biological Context and Potential Applications
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Potential Mechanism of Action: Dihydropteroate Synthase Inhibition
The primary mechanism of action for classical sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12] Sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and compete for the enzyme's active site, thereby halting folate production and arresting bacterial growth.[12]
Visualized Mechanism of Action
Caption: Inhibition of the bacterial folic acid pathway.
Other Potential Targets
-
Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding pharmacophore, making many benzenesulfonamides potent inhibitors of carbonic anhydrase isoforms.[13] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[13]
-
Cyclooxygenase (COX): A structurally similar N-methylated analogue, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, has been identified as a COX-1 inhibitor.[14] This suggests that the parent compound may also possess activity against enzymes in the arachidonic acid cascade, which are key targets for anti-inflammatory drugs.
Safety and Handling
Understanding the hazard profile is crucial for safe handling in a research environment.
GHS Hazard Classification
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [8][15] |
| H315 | Causes skin irritation | [8][15] |
| H319 | Causes serious eye irritation | [8][15] |
| H335 | May cause respiratory irritation | [8][15] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep in the dark under an inert atmosphere at room temperature.[8]
Conclusion
4-amino-N-(4-chlorophenyl)benzenesulfonamide is a well-defined chemical entity with properties that make it an interesting candidate for further investigation in drug discovery. Its synthesis is achievable through established chemical pathways, and its purity can be readily assessed using standard analytical techniques like HPLC. While its low aqueous solubility presents a formulation challenge, its structural similarity to known antibacterial agents, carbonic anhydrase inhibitors, and COX inhibitors provides a strong rationale for its inclusion in screening campaigns targeting these enzyme classes. This guide serves as a foundational technical resource for scientists working with this and related sulfonamide compounds.
References
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Cheméo. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-amino-n-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
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Appchem. (n.d.). 4-Amino-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]
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Amerigo Scientific. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- National Institutes of Health. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(12), 20958-20970.
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